molecular formula C17H11BrINO B5103400 5-bromo-2-iodo-N-2-naphthylbenzamide

5-bromo-2-iodo-N-2-naphthylbenzamide

Cat. No. B5103400
M. Wt: 452.1 g/mol
InChI Key: ZRNWLSGWAKPIRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-iodo-N-2-naphthylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BINAM and is primarily used in research laboratories for its unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-iodo-N-2-naphthylbenzamide is not well understood. However, it is believed to interact with specific receptors in the body, which results in various physiological and biochemical effects.
Biochemical and physiological effects:
5-bromo-2-iodo-N-2-naphthylbenzamide has been shown to have several biochemical and physiological effects. It has been found to exhibit anti-tumor and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. It has also been shown to have an impact on the central nervous system, affecting neurotransmitter release and uptake.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-2-iodo-N-2-naphthylbenzamide in lab experiments is its unique properties, which make it an excellent candidate for various applications. However, this compound is relatively expensive and difficult to synthesize, which can limit its use in some experiments.

Future Directions

There are several areas of research that could benefit from further study of 5-bromo-2-iodo-N-2-naphthylbenzamide. One potential direction is the exploration of its potential use in the treatment of various diseases, such as cancer and inflammation. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its impact on the central nervous system. Finally, there is also potential for the development of new synthetic methods for the production of 5-bromo-2-iodo-N-2-naphthylbenzamide, which could make it more accessible for various applications.

Synthesis Methods

The synthesis of 5-bromo-2-iodo-N-2-naphthylbenzamide is a complex process that involves several steps. The most common method used for its synthesis is the reaction between 2-naphthylamine and 5-bromo-2-iodobenzoic acid in the presence of a suitable catalyst. This reaction produces 5-bromo-2-iodo-N-2-naphthylbenzamide, which can be further purified using various techniques.

Scientific Research Applications

5-bromo-2-iodo-N-2-naphthylbenzamide has several potential applications in scientific research. It is primarily used as a chiral auxiliary in asymmetric synthesis and as a ligand in organometallic chemistry. This compound has also shown promise in the field of medicinal chemistry, where it is being studied for its potential use in the treatment of various diseases.

properties

IUPAC Name

5-bromo-2-iodo-N-naphthalen-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrINO/c18-13-6-8-16(19)15(10-13)17(21)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNWLSGWAKPIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=CC(=C3)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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